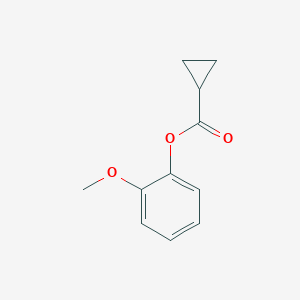

2-Methoxyphenyl cyclopropanecarboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

(2-methoxyphenyl) cyclopropanecarboxylate |

InChI |

InChI=1S/C11H12O3/c1-13-9-4-2-3-5-10(9)14-11(12)8-6-7-8/h2-5,8H,6-7H2,1H3 |

InChI Key |

QASISOHPPKHXGA-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OC(=O)C2CC2 |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)C2CC2 |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Significance of the Cyclopropane Motif in Modern Medicinal Chemistry

An In-depth Technical Guide to 2-Methoxyphenyl cyclopropanecarboxylate (CAS 723759-57-7)

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a seemingly simple three-carbon cycloalkane, has emerged as a powerful and versatile building block in contemporary drug discovery.[1][2] Its unique structural and electronic properties—planarity, shorter and stronger C-H bonds, and enhanced π-character of its C-C bonds—confer significant advantages upon parent molecules.[3][4] Medicinal chemists frequently employ the cyclopropyl group as a rigid linker or a bioisosteric replacement for moieties like alkenes, gem-dimethyl groups, or even aromatic rings.[5][6] This strategic incorporation can lead to marked improvements in a drug candidate's profile, including enhanced metabolic stability, increased potency, better membrane permeability, and reduced off-target effects.[3][4][7]

2-Methoxyphenyl cyclopropanecarboxylate (CAS 723759-57-7) is a molecule of interest within this chemical space. As an ester derivative of a cyclopropane-containing carboxylic acid, it represents a potential intermediate or final compound in the synthesis of more complex bioactive molecules. This guide provides a comprehensive overview of its properties, a proposed synthetic route, and its potential applications, grounded in the established chemistry of its precursors and analogous structures.

Physicochemical Properties: Knowns and Projections

Direct experimental data for 2-Methoxyphenyl cyclopropanecarboxylate is not widely available in the public domain. However, we can build a robust profile by examining its immediate precursor, 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 92016-93-8), and applying established principles of organic chemistry to predict the properties of the target ester.

Precursor: 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

The foundational properties of the parent carboxylic acid are well-documented and provide a reliable baseline.

| Property | Value | Source |

| CAS Number | 92016-93-8 | [8] |

| Molecular Formula | C₁₁H₁₂O₃ | [8][9] |

| Molecular Weight | 192.21 g/mol | [8][9] |

| Boiling Point (Predicted) | 341.6 ± 42.0 °C | [10] |

| Density (Predicted) | 1.250 ± 0.06 g/cm³ | [10] |

| pKa (Predicted) | 4.45 ± 0.20 | [10] |

| XLogP3 (Predicted) | 1.6 | [9] |

Target Compound: 2-Methoxyphenyl cyclopropanecarboxylate (Predicted)

By converting the carboxylic acid to its corresponding phenyl ester, we can anticipate shifts in its physical properties. The replacement of the acidic proton with a 2-methoxyphenyl group eliminates the capacity for self-association through hydrogen bonding, which is expected to lower the boiling point relative to the parent acid.[11] Solubility in aqueous media is also expected to decrease, while solubility in organic solvents should increase.[12]

| Property | Predicted Value/Characteristic | Rationale |

| CAS Number | 723759-57-7 | - |

| Molecular Formula | C₁₈H₁₈O₄ | Derived from esterification with guaiacol |

| Molecular Weight | 300.33 g/mol | Calculated from molecular formula |

| Boiling Point | Lower than the parent carboxylic acid | Absence of intermolecular hydrogen bonding.[11] |

| Solubility | Low in water; Soluble in common organic solvents (e.g., EtOAc, DCM, THF) | Increased lipophilicity and loss of hydrogen bond donor capability.[12] |

| Appearance | Likely a colorless to pale yellow oil or a low-melting solid | Typical for aromatic esters of this molecular weight.[11][13] |

Synthesis and Mechanistic Rationale

The most direct and classical approach to synthesize 2-Methoxyphenyl cyclopropanecarboxylate is through the esterification of its carboxylic acid precursor. The Fischer-Speier esterification offers a reliable and scalable method.[14][15]

Proposed Synthetic Protocol: Fischer-Speier Esterification

This protocol outlines the conversion of 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid to its 2-methoxyphenyl ester.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid (1.0 eq).

-

Add guaiacol (2-methoxyphenol) (1.5-2.0 eq) and a suitable solvent such as toluene (to facilitate azeotropic removal of water).

-

Causality: Using an excess of the alcohol (guaiacol) helps to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[16][17] Toluene forms an azeotrope with water, allowing for its removal via a Dean-Stark apparatus, which also drives the equilibrium forward.[18]

Step 2: Catalysis

-

Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05-0.1 eq).

-

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of guaiacol.[14][15]

Step 3: Reaction Execution

-

Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.

Step 4: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), water, and brine.

-

Causality: The basic wash with NaHCO₃ deprotonates any remaining carboxylic acid, forming its sodium salt, which is soluble in the aqueous layer and thus easily separated from the desired ester product in the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure 2-Methoxyphenyl cyclopropanecarboxylate.

Caption: Proposed workflow for the synthesis of 2-Methoxyphenyl cyclopropanecarboxylate.

Predicted Spectroscopic Profile

A detailed analysis of the expected spectroscopic data is crucial for the structural confirmation of the synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the ester and aromatic functionalities.

-

~3050-3000 cm⁻¹: C-H stretching from the aromatic ring and the cyclopropane ring.[19]

-

~2980-2850 cm⁻¹: C-H stretching from the methoxy group.[19]

-

~1730-1715 cm⁻¹ (strong): C=O stretching of the ester group. The conjugation with the aromatic ring is expected to shift this peak to a slightly lower wavenumber compared to a saturated ester.[20][21]

-

~1600, ~1500 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.[19]

-

~1300-1250 cm⁻¹ (strong): Asymmetric C-O stretching (Ar-CO-O).[21][22]

-

~1130-1100 cm⁻¹ (strong): Symmetric C-O stretching (O-CH₂-Ar).[21][22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide key structural information. Protons on a cyclopropane ring are famously shielded due to a ring current effect, causing them to appear at an unusually high field (low ppm).[23][24][25]

-

δ 7.2-6.8 (m, 8H): Protons on the two aromatic rings.

-

δ 3.8 (s, 3H): Protons of the methoxy (-OCH₃) group on the phenyl ring attached to the cyclopropane.

-

δ 3.7 (s, 3H): Protons of the methoxy (-OCH₃) group on the ester phenyl ring.

-

δ 2.5-1.0 (m, 4H): Protons on the cyclopropane ring. These will likely appear as complex multiplets due to geminal and cis/trans vicinal coupling. The specific chemical shifts will be influenced by the anisotropic effects of the adjacent aromatic ring and carbonyl group.[23][26]

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic, ester, and cyclopropane carbons.

-

δ ~170: Carbonyl carbon (C=O) of the ester.

-

δ ~160-110: Aromatic carbons.

-

δ ~55: Methoxy carbons (-OCH₃).

-

δ ~30-10: Carbons of the cyclopropane ring. The carbons of the cyclopropane ring are expected to be significantly upfield, with unsubstituted cyclopropane appearing at -2.7 ppm.[27] Substitution will shift these signals downfield.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural clues through fragmentation patterns.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₈H₁₈O₄, M.W. = 300.33).

-

Key Fragments: Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangements (though the latter is less likely here due to the lack of a γ-hydrogen on a flexible chain).[28][29]

Applications in Drug Discovery: The Role of the Cyclopropyl Moiety

The structural motif present in 2-Methoxyphenyl cyclopropanecarboxylate is of significant interest to medicinal chemists. The cyclopropane ring serves as a rigid scaffold that can lock pendant functional groups into a specific conformation, which can be crucial for optimizing binding to a biological target.[3][32]

Caption: Cyclopropane as a bioisostere for common chemical groups in drug design.

The key advantages of incorporating a cyclopropyl group, as seen in this molecule's core, include:

-

Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes, which can increase a drug's half-life.[7][33]

-

Conformational Rigidity: Unlike a flexible alkyl chain, the cyclopropane ring restricts the conformations a molecule can adopt. This pre-organization can reduce the entropic penalty of binding to a receptor, thereby increasing binding affinity and potency.[3][4]

-

Improved Physicochemical Properties: The replacement of a more lipophilic group (like a t-butyl or isopropyl group) with a cyclopropyl ring can fine-tune a molecule's solubility and lipophilicity (LogP), which is critical for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]

Given these properties, molecules like 2-Methoxyphenyl cyclopropanecarboxylate or its derivatives could serve as valuable scaffolds or intermediates in the development of novel therapeutics across various disease areas.

Safety and Handling

No specific toxicity data is available for 2-Methoxyphenyl cyclopropanecarboxylate. Therefore, it should be handled with the standard precautions used for new chemical entities in a research setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

-

JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]

-

Baranac-Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

-

TutorChase. What are the common fragments in mass spectrometry for esters? [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-7. [Link]

-

Chemistry Steps. Fischer Esterification. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [Link]

-

ResearchGate. 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study | Request PDF. [Link]

-

YouTube. PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

-

Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

-

YouTube. Mechanism of the Fischer Esterification in Organic Chemistry. [Link]

-

University of Arizona, Department of Chemistry and Biochemistry. Mass Spectrometry - Examples. [Link]

-

BYJU'S. Fischer esterification reaction. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemspace. Bioisosteric Replacements. [Link]

-

Singh, U. P., & Patwardhan, A. A. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9339-9377. [Link]

-

AWS. 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

The Journal of Physical Chemistry B. Properties and Structure of Aromatic Ester Solvents. [Link]

-

Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum. [Link]

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9339-9377. [Link]

-

Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

-

Scott, J. S., & Williams, G. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 11(8), 1269-1287. [Link]

-

Boteju, L. W., et al. (1992). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. Journal of Medicinal Chemistry, 35(25), 4685-95. [Link]

-

Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

Chemistry LibreTexts. 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

-

ResearchGate. (PDF) Preparation of Methyl Ester Precursors of Biologically Active Agents. [Link]

-

Solubility of Things. Esters: Structure, Properties, and Reactions. [Link]

-

Organic Chemistry Portal. Methyl Esters. [Link]

-

PubChem. 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. [Link]

- Google Patents.

-

MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]

-

Lumen Learning. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry. [Link]

-

University of Colorado Boulder. IR handout.pdf. [Link]

-

Chemistry LibreTexts. Properties of Esters. [Link]

-

ResearchGate. Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... [Link]

-

YouTube. CHEM 2325 Module 23: Esterification via Alkylation. [Link]

-

DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem-space.com [chem-space.com]

- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. molcore.com [molcore.com]

- 9. 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 13972195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-(2-Methoxyphenyl)cyclopropanecarboxylic acid | 92016-93-8 [chemicalbook.com]

- 11. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 15. Fischer Esterification [organic-chemistry.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. m.youtube.com [m.youtube.com]

- 18. byjus.com [byjus.com]

- 19. www1.udel.edu [www1.udel.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 27. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 28. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 29. tutorchase.com [tutorchase.com]

- 30. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

Structure of cyclopropanecarboxylic acid 2-methoxyphenyl ester

An In-depth Technical Guide to the Structure, Synthesis, and Potential Applications of Cyclopropanecarboxylic Acid 2-Methoxyphenyl Ester

Introduction & Compound Overview

Cyclopropanecarboxylic acid 2-methoxyphenyl ester is a fascinating molecule that marries the unique structural and electronic properties of a cyclopropane ring with the well-established biological relevance of a guaiacol (2-methoxyphenol) moiety. The cyclopropane group, a three-membered carbocycle, is a prevalent motif in numerous natural products and pharmaceutical agents, often conferring unique pharmacological properties and metabolic stability.[1] Esters of cyclopropanecarboxylic acid have demonstrated enhanced stability against hydrolysis, making them attractive candidates for prodrug design.[2]

Guaiacol and its derivatives are known for a range of biological activities, including expectorant, antiseptic, and antioxidant properties.[3][4] The strategic combination of these two building blocks in cyclopropanecarboxylic acid 2-methoxyphenyl ester suggests a compound with potential for novel applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its structure, a detailed protocol for its synthesis and purification, and an exploration of its potential applications for researchers in drug development and the chemical sciences.

Physicochemical Properties & Structural Elucidation

The structure of cyclopropanecarboxylic acid 2-methoxyphenyl ester consists of a cyclopropylcarbonyl group attached to the phenolic oxygen of guaiacol.

Table 1: Predicted Physicochemical Properties of Cyclopropanecarboxylic Acid 2-Methoxyphenyl Ester

| Property | Predicted Value |

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.21 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | > 250 °C (estimated) |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); insoluble in water. |

| LogP | ~2.5 (estimated) |

Spectroscopic Characterization (Predicted)

The proton NMR spectrum is expected to be complex in the aliphatic region due to the diastereotopic protons of the cyclopropane ring.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.20-6.90 | m | 4H | Ar-H | Aromatic protons of the guaiacol ring. |

| ~3.85 | s | 3H | -OCH ₃ | Methoxy group protons. |

| ~1.80-1.70 | m | 1H | -CH -C=O | Methine proton of the cyclopropane ring adjacent to the carbonyl. |

| ~1.20-1.00 | m | 4H | -CH ₂-CH ₂- | Methylene protons of the cyclopropane ring. |

The carbon NMR spectrum will be characteristic of an aromatic ester with a cyclopropyl group.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~173 | C =O |

| ~151 | Ar-C -O |

| ~140 | Ar-C -OCH₃ |

| ~127-120 | Ar-C H |

| ~56 | -OC H₃ |

| ~15 | C H-C=O |

| ~10 | C H₂ |

The infrared spectrum will be dominated by the strong carbonyl stretch of the ester.

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group |

| ~3080-3000 | C-H stretch (aromatic and cyclopropyl) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1750-1735 | C=O stretch (ester) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250-1100 | C-O stretch (ester and ether) |

The mass spectrum (electron ionization) is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 192 | [M]⁺ |

| 124 | [M - C₄H₄O]⁺ (loss of cyclopropylcarbonyl group) |

| 69 | [C₄H₅O]⁺ (cyclopropylcarbonyl cation) |

Synthesis and Purification

The synthesis of cyclopropanecarboxylic acid 2-methoxyphenyl ester is most efficiently achieved via a two-step process, starting from commercially available cyclopropanecarboxylic acid and guaiacol.

Reaction Scheme

Caption: General reaction scheme for the synthesis.

Step-by-Step Experimental Protocol

Causality: This initial step converts the carboxylic acid into a more reactive acyl chloride, which is necessary for the efficient esterification of the phenolic hydroxyl group of guaiacol. Thionyl chloride is a common and effective reagent for this transformation.[5]

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add cyclopropanecarboxylic acid (10.0 g, 116 mmol).

-

Reagent Addition: Slowly add thionyl chloride (12.0 mL, 165 mmol) dropwise to the stirred carboxylic acid at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Purification: After cooling to room temperature, purify the crude cyclopropanecarbonyl chloride by fractional distillation under reduced pressure (b.p. ~118-120 °C at atmospheric pressure). The product is a colorless liquid.

Causality: This is a standard nucleophilic acyl substitution reaction. The phenolic oxygen of guaiacol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Pyridine, a non-nucleophilic base, is used to neutralize the HCl byproduct, driving the reaction to completion.

-

Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve guaiacol (12.4 g, 100 mmol) and pyridine (8.7 mL, 108 mmol) in dry dichloromethane (100 mL).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of cyclopropanecarbonyl chloride (10.4 g, 100 mmol) in dry dichloromethane (20 mL) dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude ester by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

Purification and Analysis Workflow

Caption: Workflow for purification and analysis.

Potential Biological Activity & Mechanism of Action

While no specific biological studies on cyclopropanecarboxylic acid 2-methoxyphenyl ester have been reported, its structure suggests several avenues for investigation.

-

Prodrug Potential: The ester linkage could be designed to be stable in the digestive tract but cleaved by intracellular esterases, releasing cyclopropanecarboxylic acid and guaiacol. The increased hydrolytic stability of cyclopropane esters could allow for controlled release.[2]

-

Antimicrobial and Antioxidant Properties: Guaiacol is known to possess antimicrobial and antioxidant properties.[3] The ester may retain or modify these activities. The lipophilicity of the ester could enhance its ability to penetrate microbial cell membranes.

-

Enzyme Inhibition: The strained cyclopropane ring can interact with the active sites of various enzymes.[1] The 2-methoxyphenyl ester could be investigated as an inhibitor of enzymes relevant to inflammatory or metabolic diseases.

Applications in Research and Development

-

Medicinal Chemistry: This compound can serve as a scaffold for the development of new therapeutic agents. The aromatic ring provides a handle for further functionalization to optimize biological activity and pharmacokinetic properties.

-

Fragment-Based Drug Discovery: As a relatively small molecule with distinct structural features, it could be used as a fragment in screening campaigns to identify new lead compounds.

-

Materials Science: Aryl esters are used in the development of polymers and liquid crystals. The unique properties of the cyclopropyl group could be exploited to create novel materials.

Safety, Handling, and Storage

-

Safety Precautions: Based on the starting materials, cyclopropanecarboxylic acid 2-methoxyphenyl ester should be handled with care. The synthesis involves corrosive and flammable reagents.[6][7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

Cyclopropanecarboxylic acid 2-methoxyphenyl ester is a compound with significant potential stemming from its hybrid structure. While it remains largely unexplored, this guide provides a solid foundation for its synthesis, characterization, and further investigation. The detailed protocols and predicted analytical data herein are intended to facilitate its study by researchers in academia and industry, paving the way for the discovery of new applications in drug development and beyond.

References

-

Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

-

Naito, S. I., & Mizutani, M. (1969). Biopharmaceutical studies on guaiacol glycerol ether and related compounds. II. Hypocholesteremic action. 1. Chemical & Pharmaceutical Bulletin, 17(4), 822–826. [Link]

- Google Patents. (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

-

Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

-

Foreverest Resources Ltd. (2024, February 20). Characteristics, Overview, Applications, Markets of Guaiacol. Retrieved from [Link]

-

Organic Chemistry Tutor. (2021, April 11). 26. Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester, [1R-[1α[S(Z)],3β(E)]]-*. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester, [1R-[1α[S(Z)],3β(E)]]-*. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

-

YouTube. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Guaiacol? Retrieved from [Link]

-

NIST. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Guaiacol glyceryl ester. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester, cis. Retrieved from [Link]

- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

-

PubChem. (n.d.). Guaiacol. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Retrieved from [Link]

-

UCLA. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). C‐Acylation of Guaiacol with Acetic Acid Over Solid Acid Catalysts Under Mild Reaction Conditions. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of 2-methoxypropane. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubMed. (2019, January 10). Directed Non-targeted Mass Spectrometry and Chemical Networking for Discovery of Eicosanoids and Related Oxylipins. Retrieved from [Link]

-

MDPI. (n.d.). Mass Spectrometry of Esterified Cyclodextrins. Retrieved from [Link]

-

eScholarship.org. (2014, November 4). Development and Use of the MS2Analyzer Software. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester, cis-. Retrieved from [Link]

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Guaiacol? [synapse.patsnap.com]

- 4. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Distinctions Between 2-Methoxyphenyl Cyclopropanecarboxylate and the Broader Class of Aryl-Cyclopropanes

This guide provides a detailed exploration of aryl-cyclopropanes, a significant class of compounds in medicinal chemistry, with a specific focus on elucidating the distinct characteristics of 2-methoxyphenyl cyclopropanecarboxylate. We will delve into the structural nuances, synthetic methodologies, and the profound impact of specific functional groups on the physicochemical and pharmacological properties of these molecules.

The Cyclopropane Moiety: A Privileged Scaffold in Drug Discovery

The cyclopropane ring, the smallest of the cycloalkanes, is far more than a simple three-carbon ring. Its unique electronic and steric properties make it a highly valuable motif in medicinal chemistry.[1][2] The inherent ring strain leads to C-C bonds with significant p-character, allowing the ring to engage in electronic conjugation with adjacent π-systems, such as an aryl group.[1] This feature, combined with its rigid structure, allows the cyclopropyl group to act as a "conformationally locked" bioisostere for other groups, such as gem-dimethyl or vinyl moieties, often leading to enhanced metabolic stability and binding affinity for biological targets.[1][3]

The World of Aryl-Cyclopropanes: A General Overview

Aryl-cyclopropanes are a broad class of molecules characterized by a cyclopropane ring directly attached to an aromatic (aryl) system. This direct connection allows for electronic communication between the strained ring and the aromatic π-system, influencing the molecule's overall properties.

General Structure & Properties

The fundamental aryl-cyclopropane scaffold is simple, yet its properties can be extensively modulated through substitution on either the aryl ring or the cyclopropane ring itself. These compounds are generally more lipophilic than their linear alkane counterparts and possess a lower oxidation potential, which can influence their metabolic fate, particularly in interactions with cytochrome P450 enzymes.[1]

Caption: General structure of an aryl-cyclopropane.

Synthetic Strategies for Aryl-Cyclopropanes

The synthesis of aryl-cyclopropanes can be achieved through several robust methods, each with its own advantages regarding substrate scope and stereocontrol.

-

Cyclopropanation of Alkenes: This is a classic and widely used approach. Methods like the Simmons-Smith reaction (using a carbenoid generated from diiodomethane and a zinc-copper couple) or transition-metal catalyzed reactions (e.g., using cobalt or rhodium catalysts with diazo compounds) are highly effective for converting styrenes into aryl-cyclopropanes.[4]

-

Michael-Initiated Ring Closure (MIRC): This strategy involves the addition of a nucleophile to an electrophilic alkene, followed by an intramolecular cyclization to form the cyclopropane ring. This is particularly useful for creating "donor-acceptor" cyclopropanes.[5]

-

Cross-Coupling Reactions: Modern methods often employ palladium or nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to connect a cyclopropyl-boronic acid or a related organometallic reagent with an aryl halide.[1][6] This approach offers excellent functional group tolerance.

Caption: Structure of a 2-methoxyphenyl cyclopropanecarboxylate.

Core Differences: A Comparative Analysis

The specific substitutions on 2-methoxyphenyl cyclopropanecarboxylate create a distinct chemical entity compared to a simple, unsubstituted aryl-cyclopropane like phenylcyclopropane.

| Feature | General Aryl-Cyclopropane (e.g., Phenylcyclopropane) | 2-Methoxyphenyl Cyclopropanecarboxylate | Causality of Difference |

| Polarity | Low (Lipophilic) | Moderate to High | The ester/carboxylate and methoxy groups are polar, increasing hydrophilicity and altering solubility. |

| Electronic Nature | Cyclopropane acts as a weak electron donor to the aryl ring. | Classified as a "Donor-Acceptor" cyclopropane. The methoxy-aryl group is the "donor," and the carboxylate is the "acceptor." | This push-pull electronic setup activates the cyclopropane ring, making it more susceptible to nucleophilic ring-opening reactions. |

| Reactivity | Relatively inert; ring-opening requires harsh conditions or specific catalytic activation. [7] | The cyclopropane ring is "activated" and can undergo ring-opening under milder conditions. | The polarization of the C-C bonds by the donor and acceptor groups facilitates cleavage. [5] |

| Conformation | Relatively free rotation around the aryl-cyclopropyl bond. | Rotation is sterically hindered by the ortho-methoxy group, locking the molecule into a more defined conformation. | The steric bulk of the ortho substituent restricts movement, which can be crucial for selective binding to a biological target. [1] |

| Synthetic Route | Often made via cyclopropanation of styrene or cross-coupling. [4][6] | Typically synthesized via MIRC or by cyclopropanation of a substituted chalcone or cinnamate ester. [8] | The presence of the acceptor group allows for different synthetic strategies that leverage its electron-withdrawing nature. |

Experimental Protocols: A Scientist's Perspective

Trustworthy and reproducible protocols are the bedrock of chemical research. Below are representative, step-by-step methodologies for the synthesis of both a general aryl-cyclopropane and a more complex derivative.

Protocol: Synthesis of Phenylcyclopropane via Simmons-Smith Reaction

-

Rationale: This classic method is a reliable way to cyclopropanate an unactivated alkene like styrene. The active species is an organozinc carbenoid, which is generally less reactive and more selective than free carbenes.

-

Methodology:

-

Zinc-Copper Couple Preparation: In a flame-dried 250 mL round-bottom flask under an argon atmosphere, add zinc dust (10.0 g, 153 mmol). Wash sequentially with 1M HCl (2 x 20 mL), deionized water (3 x 20 mL), ethanol (2 x 20 mL), and diethyl ether (2 x 20 mL). Dry the activated zinc under high vacuum. Add anhydrous diethyl ether (50 mL) and a solution of copper(II) acetate (1.0 g in 50 mL of hot acetic acid, added cautiously). Stir for 30 minutes, then decant the solvent and wash with fresh ether (3 x 30 mL).

-

Reaction Setup: To the freshly prepared zinc-copper couple, add anhydrous diethyl ether (80 mL). Add styrene (5.2 g, 50 mmol).

-

Carbenoid Formation & Reaction: To the stirring suspension, add diiodomethane (20.1 g, 75 mmol) dropwise over 1 hour. The reaction is exothermic; maintain a gentle reflux using a water bath if necessary.

-

Workup: After stirring overnight at room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL). Filter the mixture through a pad of celite, washing with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude oil by fractional distillation to yield phenylcyclopropane.

-

Protocol: Synthesis of an Aryl Cyclopropanecarboxylate Derivative

-

Rationale: This method utilizes a cobalt-catalyzed cyclopropanation with a diazoacetate, a highly efficient method for creating cyclopropane esters with excellent control over stereochemistry. [4]

-

Methodology:

-

Catalyst Preparation: In a glovebox, a chiral cobalt(II)-porphyrin complex (0.05 mmol) is dissolved in anhydrous toluene (10 mL) in a flame-dried Schlenk flask.

-

Reaction Setup: To the catalyst solution, add 2-methoxystyrene (5.0 mmol).

-

Diazo Addition: A solution of ethyl diazoacetate (6.0 mmol) in anhydrous toluene (10 mL) is added via syringe pump over 4 hours to the stirring reaction mixture at room temperature. The slow addition is critical to suppress the dimerization of the diazo compound. [4] 4. Monitoring: Monitor the reaction by TLC or GC-MS until the starting styrene is consumed.

-

Workup: Once complete, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the trans and cis isomers of ethyl 2-(2-methoxyphenyl)cyclopropanecarboxylate. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis. [4]

-

Conclusion

While 2-methoxyphenyl cyclopropanecarboxylate is a member of the aryl-cyclopropane family, it is a highly distinct entity. The general class of aryl-cyclopropanes serves as a foundational scaffold, valued for its rigidity and metabolic stability. However, the specific introduction of an ortho-methoxy group and a cyclopropyl carboxylate transforms the molecule into a conformationally restricted, electronically polarized "donor-acceptor" system. This activation enhances its chemical reactivity and endows it with a unique pharmacological profile, underscoring a core principle in drug development: subtle structural modifications can lead to profound differences in function and application.

References

- BenchChem. (n.d.). Synthesis of Functionalized Aryl-Cyclopropanes: Application Notes and Protocols.

- Gagnon, A., Duplessis, M., & Fader, L. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.

-

Han, D., Sun, J., & Jin, J. (2022). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. ResearchGate. Retrieved from [Link]

-

Various Authors. (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds. ResearchGate. Retrieved from [Link]

-

Sathish, M., et al. (2024). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. RSC Advances. Retrieved from [Link]

-

Various Authors. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from [Link]

-

Various Authors. (n.d.). Synthesis of various aryl/heteroaryl cyclopropanes. ResearchGate. Retrieved from [Link]

-

Taily, I. M., Saha, D., & Banerjee, P. (2021). Arylcyclopropane yet in its infancy: the challenges and recent advances in its functionalization. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ChemInform. (n.d.). ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

-

Various Authors. (2025). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. Retrieved from [Link]

-

Various Authors. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega. Retrieved from [Link]

-

Various Authors. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Retrieved from [Link]

-

Kumar, A. K. (2015). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

-

Bakulina, O., et al. (2021). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. Retrieved from [Link]

-

Shevelev, I., et al. (2022). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI. Retrieved from [Link]

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Arylcyclopropane yet in its infancy: the challenges and recent advances in its functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione [mdpi.com]

Guaiacol cyclopropanecarboxylate chemical data and safety

An In-depth Technical Guide to Guaiacol Cyclopropanecarboxylate: Properties, Synthesis, and Safety

Introduction

Guaiacol cyclopropanecarboxylate is an ester formed from the phenolic compound guaiacol and the cyclic carboxylic acid, cyclopropanecarboxylic acid. As a specific chemical entity, it is not extensively documented in publicly available literature or commercial catalogues. Therefore, this guide adopts a first-principles approach, providing a comprehensive technical overview by deconstructing the molecule into its constituent parts: guaiacol and cyclopropanecarboxylic acid. By understanding the properties, reactivity, and toxicology of these precursors, we can project a scientifically grounded profile for the resultant ester. This document is intended for researchers and drug development professionals who may consider this molecule as a novel therapeutic agent, a pro-drug, or a specialty chemical intermediate.

Part 1: Molecular Profile and Synthesis Pathway

The foundation of understanding Guaiacol Cyclopropanecarboxylate lies in its parent molecules. The properties of the final ester are a direct consequence of the combination of the aromatic phenol (guaiacol) and the strained aliphatic carboxylate (cyclopropanecarboxylate).

Component 1: Guaiacol (2-Methoxyphenol)

Guaiacol is a naturally occurring organic compound found in wood smoke and creosote.[1] It serves as a vital precursor in the synthesis of various flavorants, most notably vanillin and eugenol.[2] Its characteristic smoky, aromatic profile also lends it to direct use in the food and fragrance industries.[3]

| Property | Value | Source(s) |

| CAS Number | 90-05-1 | [2] |

| Molecular Formula | C₇H₈O₂ | [2] |

| Molar Mass | 124.14 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or crystalline solid | [1][4] |

| Boiling Point | 205 °C | [4] |

| Melting Point | 26-29 °C | [4] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether | [4] |

Component 2: Cyclopropanecarboxylic Acid

Cyclopropanecarboxylic acid is a cyclic carboxylic acid featuring a strained three-membered ring. This structural feature imparts unique reactivity, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[5]

| Property | Value | Source(s) |

| CAS Number | 1759-53-1 | [5][6] |

| Molecular Formula | C₄H₆O₂ | [5][6] |

| Molar Mass | 86.09 g/mol | [5] |

| Appearance | Colorless liquid or white crystalline solid | [5][6] |

| Boiling Point | 182-184 °C | [7] |

| Melting Point | 17-19 °C | [8] |

| Solubility | Soluble in water, ethanol, ether | [5] |

Proposed Synthesis of Guaiacol Cyclopropanecarboxylate

The formation of an ester from a phenol (like guaiacol) and a carboxylic acid can be challenging via direct Fischer esterification due to the lower nucleophilicity of the phenolic hydroxyl group.[9] A more robust and efficient method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the phenol.

The proposed synthesis would therefore be a two-step process:

-

Conversion of cyclopropanecarboxylic acid to cyclopropanecarbonyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂).[9]

-

Reaction of the resulting cyclopropanecarbonyl chloride with guaiacol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

Caption: Proposed synthesis of Guaiacol Cyclopropanecarboxylate.

Projected Physicochemical Properties

Based on the properties of its precursors, the following characteristics for Guaiacol Cyclopropanecarboxylate can be projected:

| Property | Projected Value / Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₂O₃ | Sum of atoms from guaiacol and cyclopropanoyl group, minus H₂O. |

| Molar Mass | 192.21 g/mol | Sum of molecular weights of precursors, minus water. |

| Appearance | Colorless to pale yellow oily liquid | Esterification typically results in liquids or low-melting solids. |

| Boiling Point | > 210 °C | Expected to be higher than either precursor due to increased molecular weight. |

| Solubility | Poorly soluble in water; soluble in organic solvents | The ester functional group reduces polarity and hydrogen bonding capacity compared to the acid and phenol precursors. |

| Odor | Potentially a complex aromatic, slightly smoky, and fruity odor | A combination of the smoky notes of guaiacol and the ester character. |

Part 2: Mechanistic Insights and Potential Applications

The primary value of creating an ester like Guaiacol Cyclopropanecarboxylate lies in modifying the properties of the parent guaiacol molecule.

-

Pharmaceutical Applications (Pro-drug Concept): Guaiacol itself has antiseptic and expectorant properties.[3] However, its phenolic hydroxyl group can lead to rapid metabolism. By converting it to an ester, the molecule becomes more lipophilic, which can alter its absorption, distribution, metabolism, and excretion (ADME) profile. In vivo, esterase enzymes could hydrolyze the ester bond, leading to a controlled or sustained release of the active guaiacol. This pro-drug strategy is a cornerstone of modern drug development for improving therapeutic efficacy and reducing side effects.

-

Flavor and Fragrance Industry: The esterification of a phenolic compound dramatically alters its sensory profile. Guaiacol provides a smoky, medicinal note. The addition of the cyclopropanecarboxylate moiety would likely introduce new, potentially fruity or sweet notes, creating a novel and complex aroma chemical for use in perfumery or as a flavoring agent.[10]

-

Agrochemicals: The cyclopropane ring is a common structural motif in a number of synthetic pyrethroid insecticides. While speculative, derivatives of cyclopropanecarboxylic acid are of constant interest in the development of new agrochemicals.

Part 3: Comprehensive Safety and Handling Protocol

Core Safety Principle: In the absence of specific toxicological data for Guaiacol Cyclopropanecarboxylate, the compound must be handled with the assumption that it can hydrolyze to its precursors, Guaiacol and Cyclopropanecarboxylic acid. Therefore, the safety protocol must account for the combined hazards of both components. Cyclopropanecarboxylic acid, in particular, is classified as corrosive and can cause severe burns.[7][11]

Hazard Identification (GHS Classification)

This table represents a composite hazard profile based on the known classifications of the precursors.

| Hazard Class | Classification | Associated Precursor | Source(s) |

| Acute Toxicity, Oral | Harmful if swallowed | Guaiacol, Cyclopropanecarboxylic Acid | [11] |

| Skin Corrosion/Irritation | Danger: Causes severe skin burns and eye damage | Cyclopropanecarboxylic Acid | [7][12] |

| Serious Eye Damage | Danger: Causes serious eye damage | Cyclopropanecarboxylic Acid, Guaiacol | [7][11] |

| Combustible Liquid | Combustible liquid | Cyclopropanecarboxylic Acid | [11] |

Toxicological Profile Summary

| Compound | Route | Species | Value | Source(s) |

| Guaiacol | Oral (LD50) | Rat | 520 - 725 mg/kg | [8][11] |

| Guaiacol | Dermal (LD50) | Rabbit | 4600 mg/kg | [11] |

| Cyclopropanecarboxylic Acid | Intraperitoneal (LD50) | Mouse | 172 mg/kg | [7][8] |

The data indicates that both precursors are hazardous. Guaiacol is harmful if ingested, while cyclopropanecarboxylic acid is corrosive and shows significant toxicity via injection in animal studies.[7][11]

Experimental Protocol: Safe Handling and Personal Protective Equipment (PPE)

All work with Guaiacol Cyclopropanecarboxylate should be conducted by trained personnel in a controlled laboratory setting.

-

Engineering Controls: All manipulations (weighing, transfers, reactions) must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory due to the severe eye damage risk from the cyclopropanecarboxylic acid precursor.[7]

-

Skin and Body Protection: A lab coat is required. For larger quantities, a chemical-resistant apron is recommended.

-

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and bases.[11]

-

Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow it to enter drains.[7]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Guaiacol - Wikipedia [en.wikipedia.org]

- 3. Preparation method of guaiacol - Eureka | Patsnap [eureka.patsnap.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]

- 6. CAS 1759-53-1: Cyclopropanecarboxylic acid | CymitQuimica [cymitquimica.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. Cyclopropanecarboxylic acid | CAS#:1759-53-1 | Chemsrc [chemsrc.com]

- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 10. prepchem.com [prepchem.com]

- 11. westliberty.edu [westliberty.edu]

- 12. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 2-Methoxyphenyl Ester of Cyclopropane Carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the 2-methoxyphenyl ester of cyclopropane carboxylic acid, a molecule of interest in synthetic chemistry and drug development. The document details the compound's fundamental physicochemical properties, including its molecular weight, and presents a robust, step-by-step protocol for its synthesis via esterification of guaiacol with cyclopropanecarbonyl chloride. Emphasis is placed on the causal reasoning behind experimental choices and the self-validating nature of the described protocols. Furthermore, this guide outlines methods for spectroscopic characterization and discusses the potential applications of this class of compounds, drawing from their known stability and biological activities. This paper is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this specific cyclopropane carboxylic acid ester.

Introduction

Cyclopropane carboxylic acid esters are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. The strained cyclopropyl group imparts unique electronic and steric properties, often leading to enhanced metabolic stability and favorable pharmacological profiles. Specifically, esters of cyclopropane carboxylic acid have been investigated as potential prodrugs due to their increased hydrolytic stability compared to more conventional esters.[1][2] This guide focuses on a particular derivative, the 2-methoxyphenyl ester of cyclopropane carboxylic acid, also known as guaiacyl cyclopropanecarboxylate. The strategic incorporation of the guaiacol moiety, a well-known phenolic compound, presents further opportunities for derivatization and modulation of its biological activity.

This document will serve as a technical resource, providing in-depth information on the molecular characteristics, a validated synthesis protocol, and a discussion of the potential utility of the 2-methoxyphenyl ester of cyclopropane carboxylic acid for research and development professionals.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its synthesis, purification, and application. The key quantitative data for the 2-methoxyphenyl ester of cyclopropane carboxylic acid are summarized in the table below. It is important to note that an isomer, 2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid, shares the same molecular formula and weight.[3]

| Property | Value | Source |

| IUPAC Name | 2-methoxyphenyl cyclopropanecarboxylate | - |

| Molecular Formula | C₁₁H₁₂O₃ | Calculated |

| Molecular Weight | 192.21 g/mol | Calculated[3] |

| Appearance | Colorless to pale yellow oil (predicted) | - |

| Boiling Point | > 200 °C (predicted) | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, ether, ethyl acetate); Insoluble in water (predicted) | - |

Synthesis of 2-Methoxyphenyl Ester of Cyclopropane Carboxylic Acid

The synthesis of the 2-methoxyphenyl ester of cyclopropane carboxylic acid is most directly achieved through the esterification of 2-methoxyphenol (guaiacol) with a suitable cyclopropane carboxylic acid derivative. For laboratory-scale preparations, the use of cyclopropanecarbonyl chloride is a common and efficient method.

Rationale for Reagent Selection

-

Guaiacol (2-Methoxyphenol): The phenolic starting material. Its hydroxyl group acts as the nucleophile in the esterification reaction. The methoxy group at the ortho position can influence the reactivity of the phenol and the properties of the resulting ester.

-

Cyclopropanecarbonyl Chloride: This acyl chloride is a highly reactive derivative of cyclopropane carboxylic acid, making it an excellent electrophile for the esterification of phenols. Its high reactivity allows the reaction to proceed under mild conditions.

-

Pyridine (or other non-nucleophilic base): This serves as a catalyst and a scavenger for the hydrochloric acid byproduct generated during the reaction. The removal of HCl drives the equilibrium towards the formation of the ester product.

-

Dichloromethane (DCM) or other aprotic solvent: A dry, aprotic solvent is crucial to prevent the hydrolysis of the highly reactive cyclopropanecarbonyl chloride.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxyphenol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermic reaction between the acyl chloride and the phenol.

-

Addition of Acyl Chloride: Add a solution of cyclopropanecarbonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture over a period of 30 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess pyridine, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis Workflow Diagram

Caption: A streamlined workflow for the synthesis and purification of 2-methoxyphenyl cyclopropanecarboxylate.

Spectroscopic Characterization: A Self-Validating System

The successful synthesis and purity of the 2-methoxyphenyl ester of cyclopropane carboxylic acid must be confirmed through spectroscopic analysis. This data serves as a self-validating checkpoint for the experimental protocol.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the guaiacol moiety, the methoxy group protons (a singlet around 3.8 ppm), and the diastereotopic protons of the cyclopropyl ring (multiplets in the upfield region, typically between 0.8 and 1.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display the expected number of signals corresponding to the eleven carbon atoms in the molecule. The carbonyl carbon of the ester will appear as a characteristic downfield signal (around 170-175 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum will provide key functional group information. A strong absorption band in the region of 1730-1750 cm⁻¹ is indicative of the ester carbonyl stretch. The absence of a broad hydroxyl peak (around 3200-3600 cm⁻¹) from the starting guaiacol confirms the completion of the esterification.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z = 192.21.

Potential Applications in Drug Development

The unique structural features of the 2-methoxyphenyl ester of cyclopropane carboxylic acid suggest several potential applications in the pharmaceutical sciences.

-

Prodrug Design: As demonstrated with other cyclopropane carboxylic acid esters, this compound could serve as a prodrug to improve the pharmacokinetic properties of a parent drug molecule.[1][2] The ester linkage would be designed to be cleaved in vivo, releasing the active pharmaceutical ingredient.

-

Enhanced Stability: The cyclopropyl group can provide hyperconjugative stabilization, leading to increased resistance to both chemical and enzymatic hydrolysis.[2] This enhanced stability can lead to a longer shelf-life and improved bioavailability.

-

Insecticidal and Pesticidal Activity: Esters of cyclopropane carboxylic acids are a well-established class of insecticides.[4] The 2-methoxyphenyl ester could be investigated for similar activities.

-

Pharmaceutical Scaffolding: The core structure can be used as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. Cyclopropane derivatives have been explored for their use in developing treatments for a variety of conditions.[5]

Logical Relationship of Properties to Applications

Caption: The relationship between the molecular properties and potential applications of the title compound.

Conclusion

The 2-methoxyphenyl ester of cyclopropane carboxylic acid is a compound with significant potential in various fields of chemical research, particularly in drug discovery and development. This technical guide has provided a comprehensive overview of its fundamental properties, a detailed and validated synthetic protocol, and a discussion of its potential applications. The methodologies and insights presented herein are intended to equip researchers and scientists with the necessary knowledge to synthesize, characterize, and further explore the utility of this and related cyclopropane-containing molecules.

References

-

PubChem. (n.d.). 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Manasa Life Sciences. (n.d.). 2-Methoxyphenol. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Methoxyphenol (FDB011885). Retrieved from [Link]

- Rautio, J., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Bioorganic & Medicinal Chemistry Letters, 18(5), 1573-1577.

- Google Patents. (n.d.). US4358459A - Cyclopropane carboxylic acid and process for their production and use.

-

Wikipedia. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

Sources

- 1. Phenol, 2-methoxy- [webbook.nist.gov]

- 2. 2-Allyl-4-methoxyphenol | C10H12O2 | CID 346056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exposome-Explorer - Guaiacol (Compound) [exposome-explorer.iarc.fr]

- 4. 2-Methoxyphenol-d3 | C7H8O2 | CID 12213392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methoxyphenolate | C7H7O2- | CID 21989556 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of Cyclopropanecarboxylates with Phenolic Leaving Groups

Abstract

Cyclopropane rings are a highly valued structural motif in medicinal chemistry, prized for their ability to impart conformational rigidity and unique electronic properties.[1][2] When incorporated into ester functionalities, particularly as cyclopropanecarboxylates, they can offer enhanced hydrolytic stability, a critical attribute in drug design and prodrug strategies.[3] The thermodynamic stability of these esters is not solely dependent on the strained ring, but is critically modulated by the nature of the leaving group. This guide provides a comprehensive examination of the thermodynamic stability of cyclopropanecarboxylates featuring phenolic leaving groups. We will dissect the interplay between the inherent strain and electronic character of the cyclopropyl moiety and the electronically tunable nature of substituted phenols. This document synthesizes theoretical principles with actionable experimental and computational protocols, offering researchers and drug development professionals a robust framework for understanding, predicting, and manipulating the stability of these important chemical entities.

The Theoretical Framework: An Interplay of Strain and Electronics

The overall thermodynamic stability of a phenyl cyclopropanecarboxylate is a composite of the energetic contributions from its constituent parts: the cyclopropyl acyl portion and the phenolic leaving group. Understanding these contributions individually and synergistically is paramount.

The Cyclopropane Moiety: A Paradox of Strain and Stabilization

The three-membered cyclopropane ring is defined by significant ring strain, which is a combination of angle strain and torsional strain.[4] The internal C-C-C bond angles are forced to be 60°, a severe deviation from the ideal 109.5° for sp³ hybridized carbons, leading to high angle strain.[5] This strain weakens the C-C bonds, making the ring susceptible to opening reactions under certain conditions.[6][7]

However, the unique electronic structure of its "bent bonds," which have partial π-character, allows the cyclopropyl group to interact with adjacent functionalities in stabilizing ways.[8] For instance, a cyclopropyl group can effectively stabilize an adjacent positive charge.[8] In the context of esters, cyclopropanecarboxylates have demonstrated a notable increase in stability against both acid- and base-catalyzed hydrolysis compared to analogous, less-strained cycloalkyl or acyclic esters.[3] This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[3]

The Phenolic Leaving Group: A Tunable Determinant of Stability

In ester hydrolysis, the reaction's favorability is directly related to the stability of the leaving group.[9] A good leaving group is a weak base, meaning it is the conjugate base of a strong acid.[9] Phenols are generally more acidic than aliphatic alcohols, which makes phenoxides weaker bases and thus better leaving groups than alkoxides.[10][11]

The true power of using a phenolic leaving group lies in its tunability. The acidity of the phenol, and therefore the stability of the phenoxide leaving group, can be precisely modulated by placing substituents on the aromatic ring.[10] This modulation is governed by a combination of inductive and resonance effects.[12][13][14]

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups, particularly at the ortho and para positions, withdraw electron density from the ring and stabilize the negative charge of the resulting phenoxide anion through resonance and/or induction.[10][13] This increases the phenol's acidity, making the phenoxide a weaker base and a better leaving group. Consequently, esters with EWG-substituted phenols are less thermodynamically stable.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups donate electron density to the ring, destabilizing the negative charge on the phenoxide.[13][14] This decreases the phenol's acidity, making the phenoxide a stronger base and a poorer leaving group. Therefore, esters with EDG-substituted phenols are more thermodynamically stable.

The relationship between these electronic effects and the resulting stability is a cornerstone of physical organic chemistry and is critical for designing molecules with specific reactivity profiles.

Caption: Logical relationship between phenol substituents and ester stability.

Experimental Assessment of Thermodynamic Stability

While theoretical principles provide a predictive framework, empirical measurement is the ultimate arbiter of stability. A common and reliable method is to assess the molecule's resistance to hydrolysis under controlled conditions. Higher resistance to cleavage implies greater thermodynamic stability.

Experimental Workflow

The overall process involves synthesizing a library of phenyl cyclopropanecarboxylates with varied substituents, subjecting them to controlled hydrolysis, and analyzing the reaction kinetics to determine stability metrics like reaction half-life (t½).

Caption: Experimental workflow for synthesis and stability assessment.

Protocol: Synthesis of p-Nitrophenyl Cyclopropanecarboxylate

This protocol describes a representative synthesis. The choice of an acyl chloride is a common method for esterifying phenols.

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve p-nitrophenol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Causality: Anhydrous conditions prevent premature hydrolysis of the highly reactive acyl chloride. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

-

-

Reaction: Cool the solution to 0 °C in an ice bath. Add cyclopropanecarbonyl chloride (1.1 eq) dropwise via syringe.

-

Causality: Dropwise addition at low temperature helps to control the exothermic reaction.

-

-

Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup: Quench the reaction by adding 1M HCl. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Causality: The HCl wash removes excess pyridine, while the NaHCO₃ wash removes any unreacted starting material and neutralizes residual acid.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. This step is critical for ensuring the self-validating nature of the protocol.

Protocol: Kinetic Analysis of Hydrolysis

This protocol outlines a method for determining the hydrolytic stability.

-

Stock Solution: Prepare a concentrated stock solution of the purified ester in a water-miscible organic solvent like acetonitrile or DMSO.

-

Reaction Buffer: Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline to mimic physiological conditions). Maintain the buffer at a constant temperature (e.g., 37 °C) in a water bath.[15]

-

Causality: Both pH and temperature dramatically affect reaction rates; holding them constant is essential for a valid comparison between different compounds.[15]

-

-

Initiation: Initiate the hydrolysis by adding a small aliquot of the ester stock solution to the pre-warmed buffer to achieve the target final concentration.

-

Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture. Immediately quench the hydrolysis in each aliquot by adding an equal volume of cold acetonitrile containing an internal standard.

-

Causality: Quenching stops the reaction, ensuring the measured concentration accurately reflects that specific time point. An internal standard corrects for variations in injection volume during analysis.

-

-

Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of the ester.

-

Calculation: Plot the natural logarithm of the ester concentration (ln[Ester]) versus time. For a first-order reaction, this plot will be linear. The rate constant (k) is the negative of the slope. Calculate the half-life using the equation: t½ = 0.693 / k .

Data Presentation and Interpretation

The collected half-life data provides a quantitative measure of stability. A longer half-life indicates greater stability.

| Compound (p-Substituent) | Phenol pKa (Approx.) | Expected Relative Stability | Hypothetical Half-Life (t½) at pH 7.4 |

| -NO₂ | 7.1 | Lowest | 2 hours |

| -Cl | 9.4 | Low | 24 hours |

| -H | 10.0 | Moderate | 72 hours |

| -CH₃ | 10.3 | High | 150 hours |

| -OCH₃ | 10.2 | Highest | >200 hours |

| Table 1: Expected correlation between phenolic substituent, pKa, and the thermodynamic stability (represented by hydrolytic half-life) of phenyl cyclopropanecarboxylates. The pKa values influence the quality of the phenoxide as a leaving group. |

Computational Chemistry for Stability Prediction

Computational methods offer a powerful, resource-efficient way to predict the relative stability of compounds before their synthesis.[16] Density Functional Theory (DFT) is a common tool for this purpose.[17] Isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, are particularly useful for calculating relative thermodynamic stabilities with high accuracy by canceling out systematic errors in calculations.[18]

Workflow for Computational Prediction

Caption: A typical workflow for predicting relative stability using DFT and isodesmic reactions.

This computational approach allows for the rapid screening of a large number of virtual compounds, guiding experimental efforts toward molecules with the desired stability profile. The calculated energies can corroborate experimental findings and provide deeper mechanistic insight into the stabilizing and destabilizing interactions at a molecular level.[18]

Applications in Drug Development and Medicinal Chemistry

The ability to fine-tune the thermodynamic stability of cyclopropanecarboxylates with phenolic leaving groups has significant implications for drug development.

-

Prodrug Design: These esters can serve as prodrugs, where the active pharmaceutical ingredient (API) is released upon hydrolysis of the ester bond. By modifying the substituents on the phenol, the rate of drug release can be tailored for a specific therapeutic window—faster for acute conditions, slower for sustained release.[3]

-

Metabolic Stability: In drug candidates, labile ester groups can be a point of metabolic weakness. Replacing a standard ester with a more stable cyclopropanecarboxylate can enhance the drug's metabolic lifetime, improving its pharmacokinetic profile.

-

Structure-Activity Relationships (SAR): The cyclopropane ring is a valuable bioisostere for other groups, like gem-dimethyl or vinyl groups, offering a rigid scaffold that can improve binding affinity to biological targets.[1] Understanding the stability of these motifs is crucial for interpreting SAR data correctly and designing next-generation compounds.[19] The cyclopropane motif is a key feature in many FDA-approved drugs.[20]

Conclusion